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molecular formula C9H6ClFN2 B8731778 2-Chloro-7-fluoro-8-methylquinoxaline CAS No. 952587-07-4

2-Chloro-7-fluoro-8-methylquinoxaline

Cat. No. B8731778
M. Wt: 196.61 g/mol
InChI Key: CLWKDNRBDTUWMA-UHFFFAOYSA-N
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Patent
US07709483B2

Procedure details

7-Fluoro-8-methyl-2(1H)-quinoxalinone (5.75 g, 32.3 mmol) in phosphorus oxychloride (30 ml) was heated under reflux for 2 h. Phosphorus oxychloride was removed by evaporation, and the residue was basified with aqueous sodium bicarbonate and extracted several times with ethyl acetate. The extracts were dried and evaporated, and the residue was dissolved in dichloromethane and passed quickly through a short column of silica (20 g), washing through with more dichloromethane. Removal of solvent gave product (4.13 g, 65%).
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]([CH3:12])=[C:10]2[C:5]([N:6]=[CH:7][C:8](=O)[NH:9]2)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:8]1[CH:7]=[N:6][C:5]2[C:10](=[C:11]([CH3:12])[C:2]([F:1])=[CH:3][CH:4]=2)[N:9]=1

Inputs

Step One
Name
Quantity
5.75 g
Type
reactant
Smiles
FC1=CC=C2N=CC(NC2=C1C)=O
Name
Quantity
30 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Phosphorus oxychloride was removed by evaporation
EXTRACTION
Type
EXTRACTION
Details
extracted several times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane
WASH
Type
WASH
Details
washing through with more dichloromethane
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=C(C(=CC=C2N=C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.13 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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